(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol
Description
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is a chiral tetrazole derivative featuring an ethanol moiety directly bonded to the tetrazole ring. The tetrazole group (1H-tetrazol-5-yl) is a five-membered aromatic heterocycle containing four nitrogen atoms, known for its metabolic stability and role as a bioisostere for carboxylic acids in medicinal chemistry.
Properties
Molecular Formula |
C3H6N4O |
|---|---|
Molecular Weight |
114.11 g/mol |
IUPAC Name |
(1S)-1-(2H-tetrazol-5-yl)ethanol |
InChI |
InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)/t2-/m0/s1 |
InChI Key |
ZWYNZPJMZMGOHH-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C1=NNN=N1)O |
Canonical SMILES |
CC(C1=NNN=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol typically involves the reaction of a suitable precursor with azide sources under controlled conditions. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring, followed by reduction to introduce the ethan-1-ol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of (S)-1-(1H-tetrazol-5-yl)ethan-1-ol and analogous compounds:
Physical and Chemical Properties
- Solubility : The hydroxyl group in this compound increases aqueous solubility compared to ester or thioether derivatives (e.g., compound 10 has a logP shifted toward lipophilicity) .
- Melting Points : While exact data for the target compound are unavailable, similar tetrazole derivatives exhibit melting points in the range of 150–250°C, influenced by substituents (e.g., nitro groups raise melting points) .
Key Research Findings
Stereochemical Influence : The (S)-configuration in the target compound may optimize interactions with chiral biological targets, as seen in enantioselective drug candidates .
Bioisosteric Utility : The tetrazole ring in Can159 mimics carboxylic acids, suggesting similar applications for this compound in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
